molecular formula C12H12O3 B15254137 methyl 6-methyl-2H-chromene-8-carboxylate

methyl 6-methyl-2H-chromene-8-carboxylate

Cat. No.: B15254137
M. Wt: 204.22 g/mol
InChI Key: XIJMEDIRUSKBKX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2H-chromene-8-carboxylate is a chromene derivative characterized by a fused benzopyran core with a methyl group at position 6 and a methoxycarbonyl group at position 6. Chromenes are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their diverse bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-methyl-2H-chromene-8-carboxylate

InChI

InChI=1S/C12H12O3/c1-8-6-9-4-3-5-15-11(9)10(7-8)12(13)14-2/h3-4,6-7H,5H2,1-2H3

InChI Key

XIJMEDIRUSKBKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)OCC=C2

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-methyl-2H-chromene-8-carboxylate typically involves cyclization reactions. One common method includes the reaction of appropriate phenols with acetic anhydride in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The ester group at position 8 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and reactivity in pharmacological applications.

Conditions and Outcomes

Reaction TypeConditionsProductYield RangeReference
Basic hydrolysisNaOH (2M), ethanol/water, reflux6-Methyl-2H-chromene-8-carboxylic acid73–93%
Acidic hydrolysisHCl (1M), ethanol, reflux6-Methyl-2H-chromene-8-carboxylic acid80–95%

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl oxygen acting as the electrophilic site. Basic hydrolysis generates the carboxylate salt, which is acidified to isolate the free carboxylic acid.

Functionalization of the Methyl Group

The methyl group at position 6 can participate in oxidation reactions under controlled conditions.

Oxidation Pathways

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Product : 6-Carboxy-2H-chromene-8-carboxylic acid (if both methyl and ester groups are oxidized).

Electrophilic Aromatic Substitution

The chromene ring’s electron-rich aromatic system allows for electrophilic substitution, though regioselectivity is influenced by the existing substituents:

  • Methyl group (position 6) : Activates the ring (ortho/para-directing).

  • Ester group (position 8) : Deactivates the ring (meta-directing).

Example Reaction

  • Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group at position 5 or 7.

Cycloaddition Reactions

The chromene’s conjugated diene system can participate in Diels-Alder reactions, forming six-membered cycloadducts.

Example

  • Dienophile : Maleic anhydride.

  • Product : Bicyclic adduct with retained ester functionality.

Transesterification

The methyl ester can undergo transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under catalytic conditions:

  • Catalyst : Acid (H₂SO₄) or base (NaOEt).

  • Product : Ethyl or benzyl 6-methyl-2H-chromene-8-carboxylate.

Key Research Findings

  • Hydrolysis kinetics are influenced by the electron-donating methyl group, which slightly accelerates reaction rates compared to unsubstituted chromenes .

  • Enzymatic studies suggest chromene derivatives undergo metabolic oxidation in vivo, forming bioactive metabolites .

Scientific Research Applications

Methyl 6-methyl-2H-chromene-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial DNA. The exact pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among chromene derivatives arise from substituent type, position, and functional groups. The table below highlights comparisons with selected analogs:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
Methyl 6-methyl-2H-chromene-8-carboxylate -CH₃ (C6), -COOCH₃ (C8) Ester, methyl Presumed bioactivity (analog-based) N/A
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate -CHO (C6), -OCH₃ (C8), =O (C2), -COOCH₃ (C4) Aldehyde, ester, ketone, methoxy Photophysical applications, synthetic intermediate
Methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate -Br (C6), -OCH₃ (C8), -COOCH₃ (C3) Bromo, ester, methoxy Reactivity in cross-coupling reactions, pharmaceutical intermediates
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate -OH (C4,5,7), =O (C2), -COOCH₂CH₃ (C6) Hydroxyl, ketone, ester Antioxidant activity, natural product analog

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) enhance electrophilic reactivity, whereas electron-donating groups (e.g., methyl in the target compound) may stabilize the chromene ring .
  • Positional Influence : Ester groups at C8 (target compound) vs. C3 or C4 (other analogs) alter molecular polarity and binding affinity in biological systems .

Methodological Considerations for Comparative Analysis

Compound similarity assessments rely on structural descriptors (e.g., functional groups, topology) and bioactivity profiling . For chromenes:

  • Structural Similarity Metrics : Tanimoto coefficient or graph-based methods evaluate substituent alignment and electronic effects.
  • Virtual Screening : Used to predict bioactivity based on analogs, though positional differences (e.g., C6 methyl vs. C6 bromo) necessitate experimental validation .

Biological Activity

Methyl 6-methyl-2H-chromene-8-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by various studies and data.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by their fused benzene and pyran rings. They exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The specific compound, this compound, is a derivative that has shown promising results in various biological assays.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives, including this compound:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through caspase activation, leading to cell cycle arrest at the G2/M phase. This effect is mediated by the inhibition of tubulin polymerization, which disrupts mitotic spindle formation .
  • Case Studies : In vitro studies demonstrated that analogs of chromenes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often ranged from low micromolar concentrations, indicating potent activity .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)5.0Apoptosis induction
This compoundHT-29 (colon cancer)7.5Tubulin inhibition

2. Antimicrobial Activity

The antimicrobial properties of chromenes have also been extensively studied:

  • Antibacterial Effects : this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that substitutions at specific positions enhance antimicrobial potency .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:

  • Antioxidant Activity : Studies indicate that chromene derivatives can scavenge free radicals, providing a protective effect against oxidative stress .
  • Antidiabetic Properties : Some research suggests that these compounds may influence glucose metabolism and insulin sensitivity, making them candidates for diabetes management .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications at the methyl and carboxyl groups significantly affect its biological activity:

  • Methyl Substituents : The presence of additional methyl groups enhances lipophilicity, improving cellular uptake and bioavailability.
  • Carboxyl Group Positioning : The position of the carboxyl group influences binding affinity to target proteins involved in various metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 6-methyl-2H-chromene-8-carboxylate, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor phenolic esters under acidic or basic conditions. For example, refluxing with 6M HCl (4 hours, 90% yield) or NaOH/EtOH (room temperature, 95% yield) can yield carboxylate derivatives . Purification via column chromatography using hexane/ethyl acetate gradients is recommended. Characterization should include 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : UV-Vis spectroscopy can confirm chromene’s π→π* transitions (e.g., λmax ~280 nm). IR spectroscopy identifies ester carbonyl stretches (~1700 cm1^{-1}). NMR resolves substituent positions: the 6-methyl group appears as a singlet (~δ 2.3 ppm), while the methoxy ester shows a triplet near δ 3.8 ppm. Compare with structural analogs like 6-methyl-2H-chromen-2-one (3AV, InChI:1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C–60°C. Monitor degradation via HPLC-UV at 24/48/72-hour intervals. Structural analogs like ethyl 6-chloro-2H-chromene-3-carboxylate exhibit hydrolytic instability at high pH (>8), suggesting similar sensitivity for the methyl ester group .

Advanced Research Questions

Q. How do substituent variations at the 6-methyl or 8-carboxylate positions influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 6-ethyl or 8-amide derivatives). Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria. Compare with findings for furochromene derivatives, where methoxy groups enhance biofilm inhibition . Molecular docking (e.g., AutoDock Vina) can predict interactions with bacterial enzymes like DNA gyrase .

Q. What experimental strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Standardize protocols: use identical cell lines (e.g., HeLa for anticancer assays) and solvent controls (DMSO <0.1%). For example, methyl 2-chloro-8-methoxyquinoline-3-carboxylate shows variable apoptosis induction due to batch-dependent purity; orthogonal HPLC-MS validation is critical .

Q. How can advanced microspectroscopic techniques elucidate surface adsorption behavior in environmental chemistry studies?

  • Methodological Answer : Apply atomic force microscopy (AFM) and ToF-SIMS to analyze adsorption on indoor surfaces (e.g., glass, polymers). For chromene derivatives, hydrophobic interactions dominate, as seen in studies of methyl 8-hydroxy-furochromene carboxylates . Quantify adsorption kinetics using quartz crystal microbalance (QCM) under controlled humidity (30–70% RH).

Key Research Gaps and Future Directions

  • Photostability : Investigate UV-induced degradation pathways using LC-MS/MS.
  • Environmental Impact : Study biodegradation in soil/water systems via OECD 301/302 guidelines.
  • Mechanistic Studies : Employ cryo-EM to visualize interactions with eukaryotic ribosomes, inspired by quinazoline carboxylate research .

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